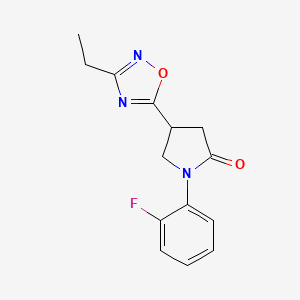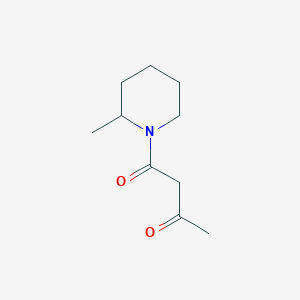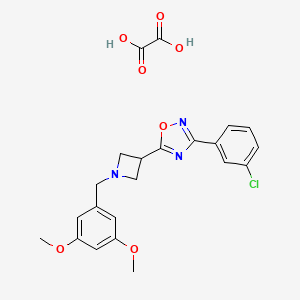
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of oxadiazole derivatives, such as the compound , typically involves strategies like condensation reactions. For instance, a related process involves the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019)(Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using techniques such as single crystal X-ray diffraction, providing insights into their crystalline structure and lattice parameters, affirming their monoclinic system organization (Mamatha S.V et al., 2019)(Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, showcasing a range of biological activities. These activities are attributed to their structural framework, allowing for significant anti-microbial and anti-tuberculosis activity, as demonstrated in studies (Mamatha S.V et al., 2019)(Mamatha S.V et al., 2019).
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : The compound has been used in the synthesis of new 1,2,4-triazoles, which were evaluated for their antimicrobial activities. These compounds showed significant antimicrobial activity, suggesting potential applications in this field (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Cytotoxicity and Anticancer Potential
- Cytotoxicity and Potential Anticancer Agents : Research on pyrazole derivatives, which include 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-2-pyrrolidinone, indicates significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Alam et al., 2016).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Activities : Research on N-substituted derivatives of compounds including this compound has shown remarkable antibacterial and antioxidant activities, suggesting its applicability in these areas (Khalid et al., 2016).
Structural Studies
- Crystal Structure and Biological Activity : Studies have focused on the synthesis and crystal structure analysis of related compounds. These studies provide insights into the structural properties that might contribute to biological activities such as antibacterial and anti-TB activity (S.V, Bhat, K, & S.K., 2019).
Apoptosis Induction and Anticancer Potential
- Apoptosis Induction in Cancer Cells : 1,2,4-oxadiazole compounds have been identified as apoptosis inducers in cancer cells, signifying their potential use in cancer therapy (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
- Bicyclic System Synthesis and Biological Activity Prediction : The compound is involved in the formation of bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, with biological activity predictions being a part of the research (Kharchenko, Detistov, & Orlov, 2008).
properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-6-4-3-5-10(11)15/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOPKOMCGDPKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)



![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)
![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)
![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)